(3R)-1-(2-methylpropyl)pyrrolidin-3-ol
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Overview
Description
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol is a chiral compound belonging to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical research. The specific stereochemistry of this compound, indicated by the (3R) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a corresponding ketone precursor using chiral catalysts. For example, the reduction of 1-(2-methylpropyl)pyrrolidin-3-one using a chiral borane reagent can yield the desired this compound with high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and transition metal catalysts to achieve high yields and enantioselectivity. The reaction conditions typically include controlled temperature and pressure to optimize the efficiency of the hydrogenation reaction.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1-(2-methylpropyl)pyrrolidin-3-one, while reduction with sodium borohydride can produce 1-(2-methylpropyl)pyrrolidin-3-amine.
Scientific Research Applications
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol: The enantiomer of the compound with opposite stereochemistry.
1-(2-methylpropyl)pyrrolidin-3-one: The ketone analog of the compound.
1-(2-methylpropyl)pyrrolidin-3-amine: The amine analog of the compound.
Uniqueness
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol is unique due to its specific (3R) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Biological Activity
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol is a chiral compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring structure with a hydroxyl group at the 3-position and a branched alkyl chain at the nitrogen atom. The compound's chirality plays a crucial role in its interaction with biological targets.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits significant antimicrobial and antiviral activities. Studies have shown that it can inhibit the growth of various bacterial strains and viruses, making it a candidate for further investigation in drug development.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 μg/mL | |
Escherichia coli | 16 μg/mL | |
Influenza virus | IC50 = 5 μM |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. It acts as a ligand that can modulate enzymatic activity, influencing various biochemical pathways such as signal transduction and metabolic processes.
Interaction with Opioid Receptors
Recent studies have highlighted the compound's role as an antagonist at kappa-opioid receptors. This interaction is particularly relevant in the context of stress, anxiety, and pain modulation.
Table 2: Binding Affinity of this compound at Opioid Receptors
Receptor Type | Binding Affinity (K_i) | Reference |
---|---|---|
Kappa (κ) | 0.37 nM | |
Mu (μ) | >8100-fold selective | |
Delta (δ) | IC50 = 97 nM |
Study on Analgesic Effects
A notable study investigated the analgesic properties of this compound in animal models. The results indicated that the compound significantly reduced pain responses in subjects subjected to nociceptive stimuli, suggesting its potential as a pain management agent.
Case Study Findings:
- Model Used: Mouse model of inflammatory pain
- Dosage: 10 mg/kg administered intraperitoneally
- Outcome: Significant reduction in pain scores compared to control groups (p < 0.05)
Future Directions in Research
Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:
- In vivo studies to assess long-term safety and efficacy.
- Mechanistic studies to elucidate specific pathways influenced by the compound.
- Formulation development for potential clinical applications.
Properties
IUPAC Name |
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-9-4-3-8(10)6-9/h7-8,10H,3-6H2,1-2H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJMHLNVPUQWOG-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CC[C@H](C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.